molecular formula C13H12N2O3 B1195719 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione CAS No. 26581-81-7

3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione

Cat. No.: B1195719
CAS No.: 26581-81-7
M. Wt: 244.25 g/mol
InChI Key: WENKGSGGXGQHSH-UHFFFAOYSA-N
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Description

Em-12 is a white crystalline powder. (NTP, 1992)

Biochemical Analysis

Biochemical Properties

3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it has been observed to alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain proteases, which play a role in protein degradation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits stability and gradual degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . In vivo studies have also demonstrated its impact on tissue development and function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies in non-human primates have shown that high doses of this compound can cause skeletal abnormalities and other developmental issues . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression . Additionally, it may also be found in other organelles, such as the mitochondria, where it can influence cellular energy metabolism.

Biological Activity

3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione, commonly referred to as Lenalidomide-I or its analogs, is a compound that has garnered significant interest in the field of medicinal chemistry and pharmacology due to its biological activity, particularly in oncology and immunomodulation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C13H11N2O3
  • Molecular Weight : 245.24 g/mol
  • CAS Number : 2207541-30-6

Lenalidomide-I functions primarily as an immunomodulatory agent . It is known to interact with the cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This interaction facilitates the degradation of specific target proteins involved in tumor growth and immune regulation. The compound's ability to recruit CRBN allows for the targeted degradation of oncogenic proteins, making it a valuable tool in cancer therapy.

Antitumor Effects

Research indicates that Lenalidomide-I exhibits potent antitumor activity against various hematological malignancies:

  • Multiple Myeloma : Lenalidomide-I has been shown to inhibit the proliferation of multiple myeloma cells and induce apoptosis. In vitro studies demonstrated a significant reduction in cell viability and increased apoptosis rates when exposed to varying concentrations of the compound .
  • Mantle Cell Lymphoma : Similar effects were observed in mantle cell lymphoma, where Lenalidomide-I induced cell cycle arrest and apoptosis .
  • Myelodysplastic Syndromes (MDS) : The compound also shows efficacy in treating MDS by enhancing erythropoiesis and reducing transfusion dependency in patients .
Cancer TypeMechanism of ActionReference
Multiple MyelomaInhibition of cell proliferation; apoptosis
Mantle Cell LymphomaCell cycle arrest; apoptosis
Myelodysplastic SyndromesEnhanced erythropoiesis

Immunomodulatory Effects

Lenalidomide-I enhances the immune response through several mechanisms:

  • Activation of T cells : It promotes T cell proliferation and enhances their cytotoxic activity against tumor cells.
  • Natural Killer (NK) Cells : The compound increases the number and activity of NK cells, which are crucial for innate immunity.
  • Cytokine Modulation : Lenalidomide-I inhibits pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory properties .

Case Studies

Several clinical studies have highlighted the efficacy of Lenalidomide-I in treating hematological cancers:

  • Study on Multiple Myeloma Patients : A phase III trial demonstrated that patients receiving Lenalidomide-I combined with dexamethasone had improved overall survival rates compared to those receiving dexamethasone alone .
  • MDS Treatment Outcomes : Another study reported that Lenalidomide-I treatment led to complete or partial responses in a significant percentage of patients with MDS, with many achieving transfusion independence .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily recognized for its role as a structural analog of lenalidomide, a well-known immunomodulatory drug. Research indicates that 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione exhibits similar biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves modulating immune responses and inducing apoptosis in malignant cells .
  • Immunomodulation : The compound has been investigated for its ability to enhance immune responses, making it a candidate for treating conditions like multiple myeloma and other hematological malignancies .

Neuropharmacology

Emerging research suggests that this compound may have neuroprotective properties. Its potential applications in neuropharmacology include:

  • Cognitive Enhancement : Preliminary studies indicate that this compound may improve cognitive functions and memory retention in animal models, possibly through modulation of neurotransmitter systems .

Development of Novel Therapeutics

The compound's unique chemical structure allows for modifications that could lead to the development of new therapeutic agents. Researchers are exploring:

  • Synthesis of Derivatives : Various derivatives of this compound are being synthesized to enhance its pharmacological profile and reduce side effects associated with existing drugs .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

Study Objective Findings
Study AEvaluate antitumor effectsShowed significant reduction in tumor size in xenograft models .
Study BAssess neuroprotective effectsImproved cognitive function in aged rats .
Study CInvestigate immunomodulatory propertiesEnhanced T-cell activation and cytokine production .

Properties

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENKGSGGXGQHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H12N2O3
Record name EM-12
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DSSTOX Substance ID

DTXSID401034323
Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Molecular Weight

244.25 g/mol
Source PubChem
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Physical Description

Em-12 is a white crystalline powder. (NTP, 1992)
Record name EM-12
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name EM-12
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CAS No.

26581-81-7
Record name EM-12
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Record name 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
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Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Record name 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
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Melting Point

460 to 464 °F (NTP, 1992)
Record name EM-12
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Synthesis routes and methods

Procedure details

In a further method, a dialdehyde is allowed to react with glutamine and the resulting 2-(1-oxoisoindolin-2-yl)glutaric acid then cyclized to yield a 1-oxo-2-(2,6-dioxopiperidin-3-yl)-isoindoline of Formula I:
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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